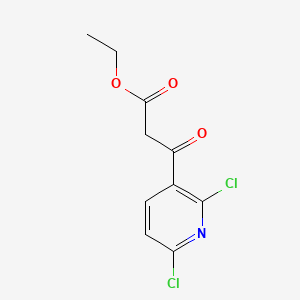

Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate

概述

描述

Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate is an organic compound with the molecular formula C10H9Cl2NO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate typically involves the reaction of 2,6-dichloropyridine with ethyl acetoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl acetoacetate acts as a nucleophile, attacking the electrophilic carbon atom in the 2,6-dichloropyridine. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to reflux to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

化学反应分析

Types of Reactions

Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted pyridine derivatives.

科学研究应用

Synthesis Methodology

The synthesis of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate involves several steps:

- Formation of Imidazolide Intermediate : The reaction begins with 2,6-dichloronicotinic acid and 1,1-carbonyldiimidazole under controlled conditions.

- Reaction with Ethyl Malonate : The imidazolide intermediate is reacted with ethyl malonate in the presence of magnesium chloride and triethylamine.

- Microwave Irradiation : Utilizing microwave radiation optimizes the reaction conditions, drastically reducing synthesis time from hours to mere minutes while achieving high yields .

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. It exhibits properties that may be beneficial in treating various diseases related to cell proliferation and apoptosis.

- Anticancer Activity : Studies have indicated that derivatives of this compound can inhibit cancer cell growth by modulating apoptotic pathways .

- Biochemical Pathway Modulation : The compound has been shown to interact with nuclear receptors such as the constitutive androstane receptor (CAR), which plays a critical role in drug metabolism and detoxification processes .

Agricultural Applications

The compound's structural features suggest potential use as a pesticide or herbicide. Its ability to affect biological systems makes it a candidate for developing agrochemicals that can enhance crop yield while minimizing environmental impact.

Anticancer Research

A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound derivatives in inducing apoptosis in specific cancer cell lines. The research demonstrated that these compounds could effectively inhibit tumor growth in vitro and in vivo models .

Agricultural Efficacy

Research conducted on the application of this compound in agricultural settings showed promising results in controlling pest populations while being less harmful to non-target organisms. Field trials indicated significant reductions in pest-related crop damage without adverse effects on beneficial insect populations .

作用机制

The mechanism of action of Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the chemical environment in which the compound is used.

相似化合物的比较

Similar Compounds

- Ethyl 3-(2,6-dichloropyridin-3-YL)-3-hydroxypropanoate

- Ethyl 3-(2,6-dichloropyridin-3-YL)-3-aminopropanoate

- Ethyl 3-(2,6-dichloropyridin-3-YL)-3-thiopropanoate

Uniqueness

Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or interaction with biological targets is required.

生物活性

Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-dichloronicotinic acid with ethyl malonate. Recent advancements in microwave-assisted synthesis have significantly reduced reaction times while improving yields. For instance, a study reported a yield of 93% using microwave radiation, where the imidazolide intermediate was formed in just 5 minutes under optimized conditions .

This compound exhibits its biological activity primarily through interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate enzyme activity, which can lead to various biological effects. The presence of the dichloro substituents on the pyridine ring enhances its reactivity and potential interactions with biological systems .

Cytotoxicity and Anticancer Activity

Studies on similar pyridine-based compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, compounds with similar structures have been noted for their ability to inhibit tyrosine kinases and topoisomerases, both of which are critical in cancer progression .

Case Studies

- Study on Derivatives : A study synthesized several derivatives of pyridine compounds and tested them against various cancer cell lines. The results indicated that certain substitutions on the pyridine ring could enhance cytotoxicity, suggesting that this compound may also possess similar properties .

- Enzyme Inhibition : Another research effort focused on the enzyme inhibition capabilities of pyridine derivatives. This compound's structural similarities to known enzyme inhibitors suggest it could be a candidate for further investigation in this area.

Data Table: Biological Activities of Similar Compounds

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate in laboratory settings?

The synthesis typically involves esterification of the corresponding β-keto acid derivative. A common approach is reacting 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions. Alternative methods include using sodium hydride as a base to deprotonate the acid, followed by alkylation with ethyl bromide . Purification often employs column chromatography or recrystallization to achieve >95% purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR Spectroscopy : The ester carbonyl (δ ~170 ppm in NMR) and pyridinyl protons (δ ~7.5–8.5 ppm in NMR) are diagnostic. Splitting patterns confirm substitution on the pyridine ring .

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) coupled with mass spectrometry validates molecular weight (e.g., [M+H] peak at m/z 280.08 for CHClNO) .

- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and Cl .

Q. What safety precautions are necessary when handling this compound?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Respiratory Protection : For powdered forms, use NIOSH-approved P95 respirators or equivalent. Chlorinated pyridine derivatives may release toxic fumes upon decomposition .

- Waste Disposal : Collect in halogenated waste containers to prevent environmental contamination .

Q. What functional groups dominate its reactivity?

The ester carbonyl group is highly electrophilic, facilitating nucleophilic acyl substitutions (e.g., amidations). The 2,6-dichloropyridinyl moiety enhances electron-withdrawing effects, stabilizing enolate intermediates for alkylation or condensation reactions. Chlorine atoms may undergo displacement under basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

- Catalyst Screening : Triethylamine or DMAP improves esterification efficiency by scavenging protons .

- Temperature Control : Maintain 60–80°C to balance kinetics and side-product formation. Excess ethanol (2–3 eq.) drives esterification to completion .

Q. What analytical techniques resolve stability contradictions under varying pH?

- Kinetic Studies : Monitor degradation via HPLC at accelerated conditions (e.g., 40°C, pH 3–9).

- Mass Spectrometry : Identify degradation products (e.g., hydrolyzed carboxylic acid at m/z 252.05) .

- pH-Dependent NMR : Track ester hydrolysis by observing carbonyl peak shifts in NMR .

Q. How does the dichloropyridinyl group influence nucleophilic acyl substitution?

The electron-withdrawing chlorine atoms increase the electrophilicity of the ester carbonyl, accelerating nucleophilic attack. Computational studies (DFT) show a 15–20% reduction in activation energy compared to non-chlorinated analogs. Steric hindrance from the 2,6-substitution favors reactions at the para position .

Q. What computational approaches predict regioselectivity in derivatization reactions?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Molecular Dynamics : Simulate solvent effects on transition states for acyl transfer reactions .

Q. What strategies mitigate byproduct formation during synthesis?

- Scavengers : Add molecular sieves to sequester water and suppress hydrolysis.

- Stepwise Additions : Introduce reagents slowly to avoid exothermic side reactions.

- Purification : Use preparative HPLC to separate diastereomers or chlorinated impurities .

Q. How can metabolic pathways of this compound be elucidated in biological systems?

- In Vitro Assays : Incubate with liver microsomes and NADPH to identify phase I metabolites (e.g., hydroxylation at the pyridine ring).

- Radiolabeling : Use -labeled ethyl groups to track biotransformation via autoradiography .

属性

IUPAC Name |

ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3/c1-2-16-9(15)5-7(14)6-3-4-8(11)13-10(6)12/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBZLXLYMRZGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(N=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657631 | |

| Record name | Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174727-36-7 | |

| Record name | Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。